molecular formula C12H23BO2 B1364537 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 87100-15-0

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1364537
CAS No.: 87100-15-0
M. Wt: 210.12 g/mol
InChI Key: OUEVCDGYTKLNMJ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a colorless to almost colorless clear liquid with the molecular formula C12H23BO2 and a molecular weight of 210.12 g/mol . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds are known to be involved in the formation of c-c and c-hetero bonds , suggesting that this compound may interact with molecular targets that facilitate these types of bonds.

Mode of Action

It’s known that similar compounds can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds can be involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that this compound may affect similar biochemical pathways.

Result of Action

Similar compounds are known to be used in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, it should be protected from moisture and heat, as these conditions can lead to decomposition .

Biochemical Analysis

Biochemical Properties

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, especially in the field of organic synthesis. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of aryl boronates through coupling reactions . The compound’s interaction with these enzymes is characterized by the formation of stable complexes that enhance the efficiency of the catalytic process. Additionally, this compound can participate in hydroboration reactions, where it adds across carbon-carbon multiple bonds in the presence of transition metal catalysts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can result in changes in cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron atom forms reversible covalent bonds with nucleophilic sites on enzymes, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be modulated by its localization within the cell, affecting its interactions with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of cyclohexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .

Properties

IUPAC Name

2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEVCDGYTKLNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394853
Record name 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87100-15-0
Record name 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylboronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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